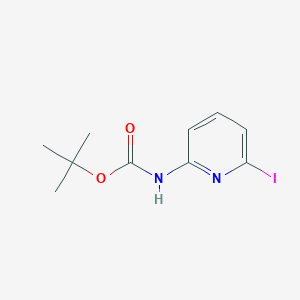

(6-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester

説明

特性

IUPAC Name |

tert-butyl N-(6-iodopyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13IN2O2/c1-10(2,3)15-9(14)13-8-6-4-5-7(11)12-8/h4-6H,1-3H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNFCSNUZLDAMEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC(=CC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640057 | |

| Record name | tert-Butyl (6-iodopyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849830-17-7 | |

| Record name | 1,1-Dimethylethyl N-(6-iodo-2-pyridinyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849830-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (6-iodopyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthesis of tert-Butyl Carbamate Intermediate

The starting material is often 6-aminopyridin-2-yl or a closely related pyridine derivative. The amino group is protected by reaction with di-tert-butyl dicarbonate (Boc2O) or similar carbamoylating agents to form the tert-butyl carbamate. This step ensures the amino group is protected during subsequent halogenation.

- Typical conditions:

- Solvent: Dichloromethane or tetrahydrofuran (THF)

- Base: Triethylamine or similar organic base

- Temperature: 0 °C to room temperature

- Reaction time: Several hours to overnight

Halogenation via Directed Lithiation and Iodination

The key step to introduce the iodine atom at the 6-position involves directed lithiation of the pyridine ring followed by electrophilic iodination.

-

- The tert-butyl carbamate-protected pyridine derivative is dissolved in anhydrous THF or diethyl ether under inert atmosphere (argon or nitrogen).

- The solution is cooled to low temperature (typically -78 °C) to control reactivity.

- A strong base such as n-butyllithium or tert-butyllithium is added dropwise to generate the lithiated intermediate at the 6-position.

- After stirring at low temperature to complete lithiation, a solution of iodine (I2) in anhydrous solvent is added slowly to quench the lithiated species, resulting in iodination at the 6-position.

- The reaction mixture is allowed to warm to ambient temperature and stirred for several hours to ensure completion.

- Workup involves quenching excess reagents with saturated ammonium chloride and sodium thiosulfate solutions, extraction with organic solvents (ethyl acetate or diethyl ether), washing, drying, and concentration.

- Purification is typically achieved by silica gel column chromatography using mixtures of ethyl acetate, petroleum ether, and triethylamine as eluents.

-

- Starting with tert-butyl (6-chloropyridin-3-yl)carbamate (5.0 g), n-butyllithium (2.65 mol/L in hexane, 25 mL) was added dropwise at -78 °C in diethyl ether (120 mL) with N,N,N',N'-tetramethylethylenediamine (TMEDA) as a ligand.

- After 2 hours at -10 °C, iodine (11.4 g) in diethyl ether (40 mL) was added dropwise at -78 °C.

- The mixture was stirred at room temperature for 18-24 hours.

- Workup and purification yielded the iodinated tert-butyl carbamate product in good yield (~50-60%) with characteristic NMR and MS data confirming structure.

Alternative Methods and Considerations

- Direct iodination of the pyridine ring without lithiation is generally less selective and may lead to mixtures or over-iodination.

- Use of protecting groups like tert-butyl carbamate is crucial to prevent side reactions on the amino group.

- Reaction conditions such as temperature, solvent, and stoichiometry of reagents are optimized to maximize yield and purity.

- Purification by column chromatography is standard to isolate the pure iodinated carbamate.

Summary Table of Preparation Steps

| Step | Reagents & Conditions | Purpose | Notes |

|---|---|---|---|

| 1. Carbamate Formation | 6-Aminopyridin-2-yl + Boc2O, base, DCM/THF, 0 °C to RT | Protect amino group as tert-butyl carbamate | Ensures stability during lithiation |

| 2. Directed Lithiation | n-Butyllithium or tert-butyllithium, TMEDA, -78 °C, inert atmosphere | Generate lithiated intermediate at 6-position | Low temperature prevents side reactions |

| 3. Iodination | Iodine in anhydrous solvent, -78 °C to RT | Electrophilic substitution of iodine at lithiation site | Controlled addition critical for selectivity |

| 4. Workup & Purification | Saturated NH4Cl, Na2S2O3 washes, extraction, silica gel chromatography | Remove excess reagents and isolate pure product | Yields typically 50-70% |

Research Findings and Analytical Data

- NMR Spectroscopy: Characteristic signals include tert-butyl singlet (~1.5 ppm, 9H), aromatic protons on pyridine ring (6.5-9.0 ppm), confirming substitution pattern.

- Mass Spectrometry: Molecular ion peak at m/z 320.13 consistent with molecular weight.

- Purity: Confirmed by chromatographic methods (HPLC, TLC) and elemental analysis.

- Stability: The tert-butyl carbamate group provides stability under lithiation and iodination conditions.

化学反応の分析

Types of Reactions

(6-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents.

Major Products Formed

Substitution Reactions: Products include substituted pyridines with various functional groups replacing the iodine atom.

Oxidation Reactions: Products include pyridine N-oxides.

Reduction Reactions: Products include alcohols derived from the reduction of the ester group.

科学的研究の応用

(6-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

Industry: Utilized in the production of agrochemicals and other specialty chemicals.

作用機序

The mechanism of action of (6-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The iodine atom and the carbamic acid ester group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where the iodine atom is replaced by nucleophiles. In biological systems, it may inhibit enzymes by forming covalent bonds with active site residues, thereby blocking the enzyme’s activity.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between (6-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester and analogous tert-butyl carbamate pyridine derivatives:

Reactivity in Cross-Coupling Reactions

The iodine substituent in This compound enhances its utility in Suzuki-Miyaura couplings compared to bromine- or chlorine-containing analogs. For example, iodine’s superior leaving group ability facilitates palladium-catalyzed aryl-aryl bond formation, as demonstrated in the synthesis of intermediates like (4-fluoro-2-pyridin-4-yl-benzyl)-carbamic acid tert-butyl ester . In contrast, methyl- or methoxy-substituted derivatives (e.g., tert-butyl (6-methylpyridin-2-yl)carbamate) exhibit lower reactivity due to electron-donating effects .

Electronic and Steric Effects

- Iodo vs. Bromomethyl : The 6-iodo group in the target compound enables direct functionalization via coupling, whereas bromomethyl derivatives (e.g., (5-Bromomethyl-pyridin-2-yl)-carbamic acid tert-butyl ester ) are better suited for nucleophilic substitutions (e.g., amine alkylation) .

- Positional Isomerism : (3-Iodopyridin-4-yl)-carbamic acid tert-butyl ester (CAS: 211029-67-3) highlights the impact of iodine positioning. The C3-iodo isomer is less reactive in cross-coupling than the C6-iodo variant due to steric and electronic differences in the pyridine ring .

Key Research Findings

Synthetic Versatility : The iodine substituent in This compound allows efficient conversion to biaryl structures, as seen in the synthesis of radiation mitigators and antiviral agents .

Biological Activity : Unlike Boc-protected isoflavone derivatives (e.g., daidzein analogs), the target compound lacks estrogenic activity, suggesting its role is primarily synthetic rather than therapeutic .

Cost vs. Utility : At $240/g, the compound is more expensive than methyl- or methoxy-substituted analogs (e.g., tert-butyl (6-methylpyridin-2-yl)carbamate), reflecting iodine’s scarcity and synthetic advantages .

生物活性

(6-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester is a chemical compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This compound features a pyridine ring substituted with an iodine atom and a carbamic acid tert-butyl ester group, which may influence its reactivity and interactions within biological systems. Understanding its biological activity is essential for exploring its potential therapeutic applications.

Structural Characteristics

The compound has the molecular formula and a molecular weight of approximately 320.13 g/mol. The presence of the iodine atom is significant, as it can affect the compound's electronic properties and steric interactions, potentially enhancing its biological activity.

While specific mechanisms of action for this compound are not extensively documented, compounds with similar structures often exhibit biological activities through the following pathways:

- Enzyme Inhibition : Many pyridine derivatives act as inhibitors of various enzymes, including cyclin-dependent kinases (CDKs), which are crucial in regulating cell cycle progression. Inhibition of these kinases can lead to reduced cell proliferation, making them potential candidates for cancer treatment .

- Antimicrobial Effects : The ability to form reactive intermediates may allow this compound to interact with cellular components, leading to antimicrobial or anti-inflammatory effects.

Biological Activity Data

Case Studies and Research Findings

- Anticancer Activity : A study on related pyridine derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting that modifications to the pyridine structure can enhance anticancer properties. This aligns with findings that highlight the importance of structure-activity relationships (SAR) in drug design .

- Enzyme Targeting : Research indicates that similar compounds can selectively inhibit CDK4 and CDK6, which are critical in cancer biology. Such inhibition can protect normal tissues during chemotherapy by preventing uncontrolled cell proliferation while targeting tumor cells .

- Inflammatory Response : Compounds structurally similar to this compound have been shown to modulate inflammatory pathways, indicating potential applications in treating inflammatory diseases .

Safety and Toxicology

The toxicity profile of this compound is not fully characterized; however, compounds in this category may pose irritant risks to skin and eyes due to their chemical nature. It is essential to handle this compound with care, adhering to safety guidelines during laboratory use.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of (6-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester, and how are they validated experimentally?

- Answer : The compound has a molecular formula of C₁₀H₁₃IN₂O₂ , a molecular weight of 320.13 g/mol , and a CAS number 849830-17-7 . Validation typically involves:

- Mass spectrometry (MS) for molecular weight confirmation.

- Nuclear magnetic resonance (NMR) (¹H and ¹³C) to confirm the pyridine ring structure, tert-butyl group, and iodine substituent.

- Elemental analysis to verify purity and stoichiometry.

Q. What synthetic routes are commonly employed to prepare tert-butyl carbamate derivatives like this compound?

- Answer : A standard approach involves:

N-Alkylation : Reacting a pyridine-amine precursor (e.g., 6-iodopyridin-2-amine) with tert-butyl chloroformate in the presence of a base (e.g., NaHCO₃) .

Protection-Deprotection Strategies : The tert-butyl carbamate (Boc) group acts as a temporary protecting group for amines, enabling subsequent functionalization .

- Critical Step : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to ensure complete conversion .

Q. How can researchers safely handle this compound given its potential hazards?

- Answer : While specific hazard data for this compound is limited, general precautions for iodinated pyridines include:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and eye protection.

- Ventilation : Use a fume hood to avoid inhalation.

- First Aid : In case of exposure, rinse skin/eyes with water and consult a physician immediately .

Advanced Research Questions

Q. How does the iodine substituent influence the reactivity of this compound in cross-coupling reactions?

- Answer : The C–I bond in the pyridine ring enables participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Ullmann couplings). Key considerations:

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for Suzuki couplings with aryl boronic acids .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or THF) to enhance solubility and reaction efficiency.

- Byproduct Analysis : Monitor for residual iodide using ion chromatography .

Q. What strategies are effective for introducing alternative substituents (e.g., amino or methoxy groups) at the 6-position of the pyridine ring?

- Answer : Post-synthetic modifications include:

- Nucleophilic Substitution : Replace iodine with amines (e.g., NH₃ in ethanol under reflux) to yield 6-aminopyridin-2-yl derivatives .

- Copper-Mediated Coupling : For methoxy groups, use CuI and methoxide ions in a Ullmann-type reaction .

- Analytical Validation : Confirm substitution via HPLC-MS and compare spectral data with known analogs (e.g., tert-butyl (6-methylpyridin-2-yl)carbamate) .

Q. How can this compound serve as an intermediate in multi-step syntheses of bioactive molecules?

- Answer : Examples include:

- Pharmaceutical Synthesis : Use in constructing kinase inhibitors by coupling with heterocyclic boronic acids .

- Peptide Mimetics : The Boc group can be cleaved with TFA to expose the amine for subsequent peptide coupling .

- Case Study : A 2024 study utilized similar tert-butyl carbamates to synthesize fluorinated pyridine analogs with antitumor activity .

Q. What challenges arise in characterizing halogenated pyridine derivatives, and how are they resolved?

- Answer : Common challenges and solutions:

- Isomerization : Iodine’s electron-withdrawing effect can cause ring distortion; use low-temperature NMR to capture accurate spectra .

- Impurity Profiling : Employ HPLC with UV/Vis detection to identify byproducts (e.g., dehalogenated species) .

- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry .

Methodological Resources

- Structural Analog Synthesis : Compare synthetic protocols for tert-butyl (6-chloro-4-iodopyridin-3-yl)carbamate (CAS 400777-00-6) to optimize iodine substitution .

- Safety Protocols : Adapt hazard management strategies from Safety Data Sheets of structurally related compounds .

- Cross-Coupling Catalysts : Refer to NIST standards for solvent and catalyst compatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。